Nootkatone

Description

Nootkatone has been reported in Mandragora autumnalis, Citrus reticulata, and other organisms with data available.

RN given refers to cpd without isomeric designation; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

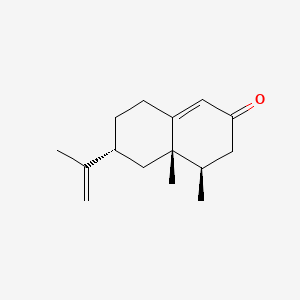

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOYNNBCKUYIKC-JMSVASOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C2[C@]1(C[C@@H](CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047050 | |

| Record name | Nootkatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow or orange coloured oily liquid; Powerful fruity sweet, citrusy, grapefruit peel oil like aroma | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 125 °C at 0.5 mm Hg | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

100 °C (212 °F) - closed cup | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in water, Soluble in alcohol, oil, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9963 at 25 °C, 1.003-1.032 | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

>1 (Air = 1) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from light petroleum; commercial product is a colorless to yellowish liquid | |

CAS No. |

4674-50-4, 28834-25-5 | |

| Record name | (+)-Nootkatone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4674-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nootkatone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004674504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nootkatone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (4R,4aS,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nootkatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4R-(4α,4aα,6β)]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylvinyl)naphthalen-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOOTKATONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ2Y119N4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOOTKATONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K3OKV2A5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

36-37 °C, Melting point: 45-46 °C ((+)(-)-Form) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Nootkatone from Cupressus nootkatensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of nootkatone from its original natural source, the heartwood of the Nootka cypress, Cupressus nootkatensis (also known as Alaska yellow cedar or Chamaecyparis nootkatensis). This document details the experimental protocols for extraction, purification, and characterization, presents quantitative data in tabular format, and includes visualizations of the biosynthetic pathway and experimental workflows.

Introduction: The Discovery of a Potent Sesquiterpenoid

This compound (C₁₅H₂₂O) is a bicyclic sesquiterpenoid ketone first identified in the heartwood of the Nootka cypress, Cupressus nootkatensis.[1] This compound is renowned for its characteristic and potent aroma of grapefruit and is a highly valued ingredient in the flavor and fragrance industries.[1] Beyond its sensory properties, this compound has garnered significant attention from the scientific community for its biological activities, including its efficacy as an insect repellent against various arthropods such as ticks and mosquitoes.[1] The United States Environmental Protection Agency (EPA) has registered this compound as a safe and effective insect repellent.[1] Its discovery in the durable heartwood of the Nootka cypress is a testament to the tree's complex chemical defense mechanisms.[2] this compound is a major component of the essential oil extracted from the heartwood of this tree.[3]

Biosynthesis of this compound in Cupressus nootkatensis

The biosynthesis of this compound in Cupressus nootkatensis follows the terpenoid synthesis pathway, beginning with the fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), the precursor to all sesquiterpenes. A specific valencene synthase (CnVS) present in the heartwood of the Nootka cypress then catalyzes the cyclization of FPP to form (+)-valencene.[3] Subsequently, a cytochrome P450 monooxygenase, specifically a valencene oxidase (CnVO), hydroxylates (+)-valencene to produce trans-nootkatol. This intermediate is then oxidized by an alcohol dehydrogenase to yield the final product, (+)-nootkatone.

Isolation and Purification of this compound

The extraction of this compound from the heartwood of Cupressus nootkatensis is typically achieved through steam distillation to obtain the essential oil, followed by chromatographic techniques for purification.

Experimental Workflow

The general workflow for the isolation and purification of this compound is depicted below.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Nootkatone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone is a naturally occurring sesquiterpenoid ketone that is a key contributor to the characteristic aroma and taste of grapefruit.[1][2] Beyond its organoleptic properties, this compound has garnered significant interest in the scientific community for its diverse biological activities, including insect-repellent and potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound and its various stereoisomers, intended for professionals in research and drug development.

Chemical Structure of this compound

This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₂O and a molecular weight of approximately 218.34 g/mol .[1][3] The core structure consists of a decalin ring system with a ketone functional group, a methyl group, and an isopropenyl group.

The most well-characterized and commercially significant stereoisomer is (+)-nootkatone. Its systematic IUPAC name is (4R,4aS,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-2(3H)-one.[3][4]

Stereoisomers of this compound

This compound possesses three stereocenters, which gives rise to a total of 2³ = 8 possible stereoisomers. These consist of four pairs of enantiomers. The stereochemistry of these centers significantly influences the molecule's sensory properties and biological activity. While (+)-nootkatone is known for its characteristic grapefruit aroma, its enantiomer, (-)-nootkatone, is described as having a turpentine-like odor.[5]

The naturally occurring and most studied form is (+)-nootkatone. Information on the other six stereoisomers is limited in publicly available literature.

Below is a diagram illustrating the chemical structures of the (+)-nootkatone and (-)-nootkatone enantiomers.

Physicochemical Properties

| Property | (+)-Nootkatone | (-)-Nootkatone |

| Molecular Formula | C₁₅H₂₂O | C₁₅H₂₂O |

| Molecular Weight | 218.34 g/mol [3] | 218.34 g/mol |

| Appearance | White to pale yellow crystalline solid[6] | - |

| Melting Point | 36 °C[3] | - |

| Boiling Point | 170 °C at 0.5 mmHg[1] | - |

| Specific Rotation ([α]D) | +187° to +196° (c=1 in chloroform) | - |

| Density | 0.997 g/cm³[1] | - |

| Solubility | Insoluble in water; soluble in alcohol[6] | Soluble in water (18.46 mg/L @ 25 °C est.)[5] |

| Odor | Characteristic grapefruit, woody[4] | Terpentine[5] |

Experimental Protocols

Synthesis of (+)-Nootkatone from (+)-Valencene via Chemical Oxidation

A common method for the synthesis of (+)-nootkatone is the oxidation of the readily available sesquiterpene, (+)-valencene.[7][8]

Materials:

-

(+)-Valencene

-

tert-Butyl hydroperoxide (t-BuOOH)

-

Manganese(IV) oxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve (+)-valencene in dichloromethane.

-

Add MnO₂ to the solution.

-

Add tert-butyl hydroperoxide dropwise to the stirred mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the MnO₂.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield pure (+)-nootkatone.

Biosynthesis of (+)-Nootkatone from (+)-Valencene

Biotechnological routes offer a "greener" alternative for this compound production, often employing cytochrome P450 enzymes.[3]

General Workflow: The enzymatic conversion of valencene to this compound typically follows a two-step oxidation process. The first step involves the hydroxylation of valencene to form nootkatol, which is then further oxidized to this compound. This process can be visualized in the following workflow diagram.

References

- 1. ScenTree - this compound (CAS N° 4674-50-4) [scentree.co]

- 2. ScenTree - this compound (CAS N° 4674-50-4) [scentree.co]

- 3. twistbioscience.com [twistbioscience.com]

- 4. (+)-nootkatone, 4674-50-4 [thegoodscentscompany.com]

- 5. (-)-nootkatone, 38427-78-0 [thegoodscentscompany.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Conversion of Valencene to this compound | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Nootkatone: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone, a naturally occurring sesquiterpenoid, is a key flavor and aroma constituent of grapefruit. Beyond its organoleptic properties, it has garnered significant interest for its diverse biological activities, including insecticidal, anti-inflammatory, and metabolism-regulating effects. A thorough understanding of its physicochemical properties and solubility is paramount for its effective application in research and development. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its known interactions with key signaling pathways.

Physicochemical Properties

This compound is a bicyclic sesquiterpenoid ketone. Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O | [1][2][3][4] |

| Molecular Weight | 218.34 g/mol | [2][5][6] |

| Appearance | White to yellowish crystalline solid or colorless to yellowish liquid | [1][5][7][8] |

| Odor | Strong, characteristic grapefruit, citrus, and woody aroma | [9][10][11] |

| CAS Number | 4674-50-4 | [1][2][4] |

Table 2: Thermal and Density Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 32 - 39 °C | [2][5][7][10][11] |

| Boiling Point | 125 °C at 0.5 mmHg; ~170 °C at 0.5 mmHg; ~298.76 °C (estimated) | [1][2][7][10] |

| Density | ~0.9963 - 1.032 g/mL at 20-25 °C | [1][2][5][10] |

| Flash Point | >100 °C (>200 °F) | [1][2][10][11] |

Table 3: Physicochemical Parameters of this compound

| Property | Value | Reference(s) |

| logP (Octanol-Water Partition Coefficient) | 3.8 - 3.84 | [1][2][4][6] |

| Vapor Pressure | ~0.000358 - 0.001183 mmHg at 23-25 °C | [2][4][10] |

| Refractive Index | ~1.5100 - 1.5310 at 20 °C | [7][10][12] |

Solubility

This compound's solubility is a critical factor for its formulation and delivery in various applications. It is generally characterized as being poorly soluble in water and soluble in many organic solvents.

Table 4: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble; ~2.375 mg/L at 25 °C (estimated) | [1][5][9][11] |

| Ethanol | Soluble; ~33 mg/mL | [1][3][8][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble; ~20 - 50 mg/mL | [3][13][14] |

| Dimethylformamide (DMF) | Soluble; ~33 mg/mL | [3] |

| Oils | Soluble | [1] |

| Dichloromethane | Very soluble | [5] |

| Ethyl Acetate | Very soluble | [5] |

| Hexanes | Soluble | [5] |

| Dipropylene Glycol | Soluble | [11] |

| Aqueous Buffers | Sparingly soluble (~0.25 mg/mL in a 1:3 ethanol:PBS (pH 7.2) solution) | [3] |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical and solubility parameters of this compound.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with a solubility of greater than 10⁻² g/L.

-

Principle: A saturated solution of this compound in water is prepared, and the concentration of this compound in the aqueous phase is determined after reaching equilibrium.

-

Apparatus: Temperature-controlled shaker or stirrer, centrifuge, analytical balance, filtration apparatus (e.g., syringe filter with a membrane resistant to this compound), and a suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary tests should be conducted to determine the equilibration time.

-

After equilibration, the mixture is allowed to stand to allow for phase separation. Centrifugation may be used to facilitate the separation of undissolved solid.

-

A sample of the clear aqueous phase is carefully withdrawn and filtered to remove any remaining solid particles.

-

The concentration of this compound in the filtrate is determined using a validated analytical method.

-

The experiment is repeated to ensure reproducibility.

-

Determination of Solubility in Organic Solvents (Shake-Flask Method)

-

Principle: This method is analogous to the water solubility determination but utilizes an organic solvent instead of water.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The undissolved solid is separated by centrifugation and/or filtration.

-

The concentration of this compound in the clear supernatant is quantified using a suitable analytical technique (e.g., HPLC, GC).

-

Determination of Melting Point (Capillary Method)

-

Principle: The temperature at which the crystalline solid this compound transitions to a liquid is observed.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or a digital instrument like Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire solid has melted.

-

Determination of Boiling Point (Distillation/Reflux Method)

-

Principle: The temperature at which the vapor pressure of liquid this compound equals the surrounding atmospheric pressure is measured.

-

Apparatus: Distillation or reflux apparatus, heating mantle, thermometer.

-

Procedure:

-

A sample of this compound is placed in a distillation flask with boiling chips.

-

The apparatus is assembled for simple distillation or reflux.

-

The sample is heated, and the temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer placed in the vapor phase.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

Determination of Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)

-

Principle: this compound is partitioned between n-octanol and water, and the concentration in each phase is measured at equilibrium.

-

Procedure:

-

A solution of this compound in either n-octanol or water is prepared.

-

This solution is mixed with the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

-

The mixture is shaken until equilibrium is reached.

-

The two phases are allowed to separate.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Insecticidal Activity: Octopamine and GABA Receptor Modulation

This compound's insecticidal properties are attributed to its interaction with the insect nervous system. It is believed to act as an antagonist of octopamine receptors, which are involved in neurotransmission in invertebrates, leading to fatal spasms.[5] Additionally, it has been shown to potentiate GABA-gated chloride channels, further disrupting neuronal function.[15]

Anti-inflammatory Effects: Modulation of NF-κB and Nrf2/HO-1 Pathways

This compound has demonstrated anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa B) signaling pathway.[16] This leads to a reduction in the production of inflammatory cytokines such as TNF-α and IL-6. Concurrently, this compound can activate the Nrf2/HO-1 pathway, an important cellular defense mechanism against oxidative stress.[16]

Metabolic Regulation: AMPK and JAK2-STAT Signaling

This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[13] AMPK activation can lead to improved glucose uptake and fatty acid oxidation. Furthermore, this compound has been found to inhibit the JAK2-STAT signaling pathway, which is involved in adipogenesis, thereby potentially reducing lipid accumulation.[17]

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties and solubility of this compound, essential for its application in research and development. The detailed experimental protocols offer a foundation for the accurate and reproducible characterization of this multifaceted natural compound. Furthermore, the elucidation of its interactions with key signaling pathways underscores its potential in diverse fields, from agriculture to therapeutics. Further research into its mechanisms of action will continue to unveil new opportunities for the application of this compound.

References

- 1. filab.fr [filab.fr]

- 2. oecd.org [oecd.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. This compound Supplementation Ameliorates Carbon Tetrachloride-Induced Acute Liver Injury via the Inhibition of Oxidative Stress, NF-κB Pathways, and the Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | AMPK | TargetMol [targetmol.com]

- 9. acri.gov.tw [acri.gov.tw]

- 10. oecd.org [oecd.org]

- 11. This compound Inhibits Acute and Chronic Inflammatory Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ScenTree - this compound (CAS N° 4674-50-4) [scentree.co]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ira.agroscope.ch [ira.agroscope.ch]

- 17. This compound - Wikipedia [en.wikipedia.org]

Beyond the Grove: A Technical Guide to Alternative Natural Sources of Nootkatone

For Immediate Release

Wuhan, CN – November 18, 2025 – Long prized for its characteristic grapefruit aroma and potent bioactive properties, the sesquiterpenoid (+)-nootkatone is a compound of significant interest in the pharmaceutical, cosmetic, and agricultural industries. While traditionally associated with grapefruit peel, its exceedingly low concentrations in this source render extraction economically challenging and unsustainable for large-scale demands. This technical guide provides an in-depth exploration of alternative, commercially viable natural sources of nootkatone, focusing on phytochemical origins and microbial biosynthesis.

This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the extraction, synthesis, and quantitative yields of this compound from diverse biological systems. It includes detailed experimental protocols and visual representations of key biochemical pathways and laboratory workflows.

Phytochemical Sources of this compound

Beyond citrus fruits, several plant species accumulate this compound, particularly in their heartwood or roots. These sources represent a significant reservoir of the compound, though concentrations can vary based on geography, age, and environmental conditions.

-

Alaska Yellow Cedar (Callitropsis nootkatensis): The heartwood of the Alaska yellow cedar is a primary botanical source of this compound.[1][2] The essential oil derived from this tree contains a complex mixture of bioactive terpenoids, with this compound being a major constituent.[3][4] Steam distillation of the heartwood yields approximately 1.73% essential oil.[5] Analysis of this oil has shown this compound concentrations ranging from 4.7% to as high as 18.5%.

-

Vetiver Grass (Chrysopogon zizanioides): The roots of vetiver grass are renowned for their aromatic essential oil, which is a staple in the perfume industry.[6] This oil is rich in sesquiterpenoids, including this compound.[6][7] While the overall oil composition is complex and variable, this compound is consistently identified as a key component responsible for some of its repellent and toxicant activities against insects.[6]

-

Sharpleaf Galangal (Alpinia oxyphylla): A well-known plant in traditional Chinese medicine, the fruits of Alpinia oxyphylla contain an essential oil with significant levels of this compound.[8][9][10] Analysis of the crude essential oil has revealed a this compound content of approximately 7.64%.[8]

-

Other Sources: Trace amounts of this compound have also been identified in pummelo (Citrus grandis) and other citrus essential oils like bergamot, lemon, and orange.[10]

Microbial Biotransformation and Biosynthesis

Arguably the most promising and scalable alternative is the use of microorganisms to produce this compound. This approach, which leverages whole-cell biocatalysts or engineered metabolic pathways, is often classified as "natural" production according to food and flavor regulations.[11] The primary method involves the biotransformation of (+)-valencene, an abundant and relatively inexpensive precursor sourced from Valencia oranges.[2][12]

Whole-Cell Biotransformation

A diverse array of wild-type fungi and microalgae have demonstrated the ability to efficiently oxidize valencene to this compound.

-

Fungi: Various fungal species, particularly from the genera Mucor, Botryosphaeria, Botryodiplodia, and Yarrowia, are potent biocatalysts for this transformation.[2][11] These organisms possess robust enzymatic machinery, primarily cytochrome P450 monooxygenases, capable of performing the necessary allylic oxidation.[13]

-

Microalgae: Green algae, such as Chlorella species, have also been shown to convert valencene to this compound with high efficiency.[11][12]

Heterologous Biosynthesis

Advances in synthetic biology have enabled the reconstruction of the this compound biosynthetic pathway in industrial microorganisms like Saccharomyces cerevisiae (baker's yeast) and Yarrowia lipolytica.[14][15] This involves introducing genes encoding key enzymes, such as a valencene synthase and a specific valencene oxidase (a cytochrome P450 enzyme), to create a strain that can produce this compound directly from simple sugars.[3][4]

Quantitative Data Presentation

The following tables summarize the quantitative yields of this compound obtained from various natural sources and biotransformation systems reported in the literature.

Table 1: this compound Content in Phytochemical Sources

| Natural Source | Plant Part | Method | This compound Yield/Concentration | Reference(s) |

| Alpinia oxyphylla | Fruit | Steam Distillation | 7.64% of crude essential oil | [8] |

| Callitropsis nootkatensis | Heartwood | Steam Distillation | 4.7% - 18.5% of crude essential oil | |

| Callitropsis nootkatensis | Heartwood | Steam Distillation | 1.73% essential oil yield from wood | [5] |

Table 2: this compound Yields from Microbial Biotransformation of (+)-Valencene

| Microorganism | System Type | Yield (mg/L) | Molar Yield (%) | Reference(s) |

| Mucor sp. | Whole-Cell (Fungus) | 328 mg/L | 82% | [11][12] |

| Botryosphaeria dothidea | Whole-Cell (Fungus) | 168 - 336 mg/L | 42 - 84% | [11][12] |

| Botryodiplodia theobromae | Whole-Cell (Fungus) | 168 - 336 mg/L | 42 - 84% | [11][12] |

| Yarrowia lipolytica 2.2ab | Whole-Cell (Yeast) | 852.3 mg/L | Not Reported | [11][15] |

| Yarrowia lipolytica | Whole-Cell (Yeast) | 628.41 mg/L | Not Reported | [15] |

| Chlorella fusca | Whole-Cell (Algae) | 252 mg/L | 63% | [11] |

| Chaetomium globosum | Whole-Cell (Fungus) | 25 mg/L | Not Reported | [11][12] |

| Phanerochaete chrysosporium | Whole-Cell (Fungus) | 100.8 mg/L | Not Reported | [11] |

| Engineered S. cerevisiae | Heterologous Synthesis | 144 µg/L (from valencene) | Not Reported | [3][16] |

Biosynthetic Pathways and Experimental Workflows

The production of this compound from its precursor farnesyl pyrophosphate (FPP) involves a multi-step enzymatic cascade. The workflows for its extraction and production require precise, multi-stage protocols.

Caption: Biosynthetic pathway of (+)-Nootkatone from FPP.

Caption: General workflow for microbial biotransformation.

Caption: Workflow for HSCCC purification of this compound.

Key Experimental Protocols

Protocol: Extraction and Purification of this compound from Alpinia oxyphylla

This protocol is adapted from the methodology for High-Speed Counter-Current Chromatography (HSCCC) purification.[8][9]

-

Preparation of Essential Oil (Crude Extract): a. Pulverize 500 g of dried A. oxyphylla fruits. b. Suspend the powder in 1300 mL of water in a 2000 mL round-bottom flask. c. Place the flask in a modified Likens-Nickerson apparatus connected to a 500 mL flask containing 300 mL of dichloromethane. d. Heat both flasks to reflux for 12 hours to perform simultaneous distillation and solvent extraction. e. After extraction, collect the dichloromethane phase and dry it over anhydrous sodium sulfate. f. Concentrate the extract under reduced pressure to yield the crude essential oil. Store at 4°C.

-

HSCCC Solvent System Selection and Preparation: a. The optimal two-phase solvent system is n-hexane-methanol-water (5:4:1, v/v/v). b. Vigorously mix the solvents in a separation funnel and allow them to equilibrate at room temperature. c. Separate the upper (organic) and lower (aqueous) phases just before use. Degas both phases by sonication.

-

HSCCC Separation Procedure: a. Utilize a TBE-300A HSCCC instrument with a 260 mL column capacity. b. Elution Mode: Head-to-tail. The lower aqueous phase serves as the mobile phase, and the upper organic phase is the stationary phase. c. Stationary Phase Fill: Fill the entire column with the upper organic phase (stationary phase) at a flow rate of 20 mL/min. d. Mobile Phase Equilibration: Pump the lower aqueous phase (mobile phase) into the column at a flow rate of 1.5 mL/min while rotating the column at 850 rpm. Continue until the mobile phase emerges from the tail outlet and hydrodynamic equilibrium is established. e. Sample Injection: Dissolve 80 mg of the crude essential oil in 10 mL of the biphasic solvent system (5 mL of each phase) and inject the solution into the column through the injection valve. f. Elution and Fractionation: Continue elution with the mobile phase at 1.5 mL/min. Monitor the effluent at 254 nm and collect fractions based on the resulting chromatogram peaks.

-

Purity Analysis: a. Analyze the collected fractions corresponding to the this compound peak using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity. b. This method can yield approximately 3.1 mg of this compound at >92% purity from an 80 mg crude sample.[8][9]

Protocol: Whole-Cell Biotransformation of (+)-Valencene using Mucor sp.

This protocol is a generalized procedure based on cited methodologies for fungal biotransformation.[11][12]

-

Microorganism and Media Preparation: a. Prepare Czapek-Pepton medium (e.g., 30 g/L sucrose, 2 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KCl, 0.01 g/L FeSO₄·7H₂O, 5 g/L Peptone). b. Autoclave the medium and dispense into sterile culture flasks.

-

Inoculation and Cultivation: a. Inoculate the flasks with a fresh culture of Mucor sp. b. Incubate the culture at approximately 25-28°C on a rotary shaker (e.g., 150 rpm) for 3-5 days, or until sufficient mycelial growth is observed.

-

Biotransformation: a. Prepare a solution of (+)-valencene in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) to aid dispersion. b. Add the valencene solution to the fungal culture to a final concentration of approximately 0.5-1.0 g/L. c. Continue the incubation under the same conditions for an additional 3-7 days. Monitor the conversion periodically by taking small aliquots for analysis.

-

Extraction and Analysis: a. After the incubation period, separate the mycelia from the culture broth by filtration or centrifugation. b. Extract the culture broth and the mycelia separately with an organic solvent (e.g., ethyl acetate, dichloromethane). c. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum. d. Analyze the resulting crude product by GC-MS to determine the concentration and yield of this compound. Compare the product with an authentic this compound standard.

References

- 1. Biotransformation of citrus aromatics this compound and valencene by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly efficient production of this compound, the grapefruit aroma from valencene, by biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valencene oxidase CYP706M1 from Alaska cedar (Callitropsis nootkatensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valencene synthase from the heartwood of Nootka cypress (Callitropsis nootkatensis) for biotechnological production of valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biologically Important Eremophilane Sesquiterpenes from Alaska Cedar Heartwood Essential Oil and Their Semi-Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and purification of this compound from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and purification of this compound from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Coupling cell growth and biochemical pathway induction in Saccharomyces cerevisiae for production of (+)-valencene and its chemical conversion to (+)-nootkatone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation and purification of this compound from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. valencene-oxidase-cyp706m1-from-alaska-cedar-callitropsis-nootkatensis - Ask this paper | Bohrium [bohrium.com]

A Technical Guide to the Nootkatone Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core biosynthetic pathway of (+)-nootkatone, a high-value sesquiterpenoid prized for its characteristic grapefruit aroma and diverse biological activities. This guide details the enzymatic cascade, presents key quantitative data, outlines relevant experimental protocols, and illustrates the pathway and its regulation through logical diagrams.

The Core Biosynthetic Pathway

The biosynthesis of (+)-nootkatone in plants is a multi-step enzymatic process that begins with a common precursor from the terpenoid pathway, farnesyl pyrophosphate (FPP). The pathway can be summarized in two to three key steps, primarily localized in the cytoplasm.

-

Cyclization of FPP: The linear C15 precursor, FPP, is first cyclized by the enzyme Valencene Synthase (VS) to form the bicyclic sesquiterpene, (+)-valencene. This is a critical and often rate-limiting step that defines the entry point into nootkatone synthesis.[1]

-

Oxidation of (+)-Valencene: The (+)-valencene molecule undergoes regioselective allylic oxidation catalyzed by a Cytochrome P450 Monooxygenase (CYP) . This oxidation typically occurs in two sequential steps at the C2 position.[2]

-

Step 1 (Hydroxylation): Valencene is first hydroxylated to form the intermediate alcohol, nootkatol. Both cis- and trans-nootkatol isomers can be formed.[3]

-

Step 2 (Oxidation): The nootkatol intermediate is then further oxidized to the corresponding ketone, (+)-nootkatone.

-

In some plant systems and engineered microbes, a single multifunctional P450 enzyme can catalyze both oxidation steps.[4] In others, the final oxidation of nootkatol to this compound may be carried out by a separate Alcohol Dehydrogenase (ADH) or a short-chain dehydrogenase/reductase (SDR). The P450-mediated reactions are dependent on an electron donor partner, typically a NADPH-Cytochrome P450 Reductase (CPR) .

Key Enzymes and Quantitative Data

The efficiency of this compound biosynthesis is determined by the catalytic properties of its key enzymes. While comprehensive kinetic data for all plant-derived enzymes are not fully available, studies on representative enzymes and metabolically engineered systems provide valuable quantitative insights.

Valencene Synthase (VS)

Valencene synthases are terpene cyclases that commit FPP to the pathway. Several orthologs have been identified, with the enzyme from Nootka cypress (Callitropsis nootkatensis), CnVS, being particularly robust and efficient.[5]

Cytochrome P450 Monooxygenases (CYPs)

These enzymes are crucial for the two-step oxidation of valencene. They exhibit significant diversity and can be a bottleneck in heterologous production systems. Notable examples include CnVO (CYP706M1) from C. nootkatensis and HPO from Hyoscyamus muticus.[2][6] Engineering of these enzymes has shown promise in improving catalytic efficiency.[4]

Quantitative Analysis of this compound Production

Metabolic engineering efforts, primarily in microbial hosts like Saccharomyces cerevisiae and Pichia pastoris, have provided most of the quantitative data on pathway efficiency. These studies serve as a benchmark for understanding the potential yields and limitations of the biosynthetic pathway.

| Enzyme/System | Host Organism | Substrate/Carbon Source | Product | Titer / Activity | Reference |

| CnVS | Rhodobacter sphaeroides | Glucose | (+)-Valencene | 352 mg/L | [5] |

| P450BM-3 mutant | In vitro (E. coli) | (+)-Valencene | Nootkatol/Nootkatone | 12.2 min⁻¹ (NADPH turnover) | [3][7] |

| HPO + CPR | Pichia pastoris | (+)-Valencene | trans-Nootkatol | - | [8] |

| CnVS + HPO + ADH | Pichia pastoris | Glycerol/Methanol | (+)-Nootkatone | 208 mg/L | [8] |

| CnVS + CnVO | Saccharomyces cerevisiae | Glucose | (+)-Nootkatone | 144 ± 10 µg/L | [4][6] |

| HPO V482I/A484I | Saccharomyces cerevisiae | (+)-Valencene | β-Nootkatol | 5-fold improved efficiency | [4] |

Table 1: Summary of selected quantitative data for this compound biosynthesis enzymes and engineered systems.

Regulation of the this compound Pathway

The biosynthesis of sesquiterpenoids in plants is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli.

-

Transcriptional Control: The expression of valencene synthase genes, such as CnVS in Nootka cypress and CsTPS1 in citrus, is often tissue-specific and correlates with the accumulation of valencene and this compound.[5][9] The ethylene-responsive transcription factor CitAP2.10 has been shown to activate the promoter of CsTPS1, directly linking hormone signaling to pathway induction.[9]

-

Hormonal Induction: Jasmonates, particularly methyl jasmonate (MeJA), are potent elicitors of secondary metabolite production, including terpenoids.[10] In citrus, jasmonate signaling activates a cascade involving the transcription factor CsMYC2, which induces the expression of genes in the carotenoid pathway, a related terpenoid pathway.[11][12][13] It is highly probable that a similar mechanism regulates the this compound pathway in response to biotic or abiotic stress.

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of the this compound biosynthesis pathway. Researchers should optimize these protocols for their specific enzymes and experimental systems.

Protocol: In Vitro Valencene Synthase Activity Assay

This protocol is designed to measure the catalytic activity of a purified or partially purified valencene synthase enzyme.

-

Reagents & Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol.

-

Substrate: 50 µM (2E,6E)-Farnesyl pyrophosphate (FPP) in assay buffer.

-

Enzyme: Purified Valencene Synthase (1-5 µg).

-

Stop Solution: 500 mM EDTA in water.

-

Organic Solvent: Hexane or Ethyl Acetate (GC grade).

-

-

Procedure:

-

Prepare a 100 µL reaction mixture in a glass vial by combining 80 µL of Assay Buffer and 10 µL of the enzyme solution.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the 50 µM FPP substrate.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of Stop Solution and vortexing briefly.

-

Add 200 µL of the organic solvent (e.g., hexane) to the vial to extract the sesquiterpene products.

-

Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a new glass vial for GC-MS analysis.

-

-

Analysis: Analyze the extracted products via GC-MS to identify and quantify the (+)-valencene peak by comparing its retention time and mass spectrum to an authentic standard.

Protocol: Whole-Cell Bioconversion of Valencene to this compound

This protocol uses a recombinant microbial host (e.g., E. coli or S. cerevisiae) expressing a cytochrome P450 and its reductase partner to oxidize exogenously supplied valencene.

-

Strain Preparation:

-

Co-transform the host strain with expression vectors for the desired Cytochrome P450 (e.g., CnVO) and a compatible CPR.

-

Grow a starter culture overnight in an appropriate selective medium.

-

Inoculate a larger volume of expression medium and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Induce protein expression according to the promoter system used (e.g., with IPTG for E. coli or galactose for yeast) and incubate for 18-24 hours at a reduced temperature (e.g., 20-25°C).

-

-

Bioconversion Reaction:

-

Harvest the induced cells by centrifugation and resuspend them in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 2% glucose) to a concentrated cell density (e.g., OD₆₀₀ = 10).

-

Add (+)-valencene substrate to the cell suspension to a final concentration of 1-2 mM. A co-solvent like DMSO (1-2%) may be needed to aid solubility.

-

Incubate the reaction mixture at 30°C with shaking for 8-24 hours.

-

Extract the entire culture volume with an equal volume of ethyl acetate.

-

Separate the organic phase, dry it (e.g., with anhydrous Na₂SO₄), and concentrate it under a stream of nitrogen.

-

-

Analysis: Resuspend the dried extract in a known volume of solvent and analyze by GC-MS to quantify nootkatol and this compound production.

Protocol: GC-MS Analysis of Terpenoids

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.[2]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program (Example):

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 250°C at a rate of 25°C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Quantification: Use external standard curves prepared with pure (+)-valencene and (+)-nootkatone standards for accurate quantification.[11]

References

- 1. Valencene synthase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Valencene synthase from the heartwood of Nootka cypress (Callitropsis nootkatensis) for biotechnological production of valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Valencene oxidase CYP706M1 from Alaska cedar (Callitropsis nootkatensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A kinetic study of biotransformation from valencene to this compound in an oscillatory baffled reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Jasmonate activates a CsMPK6-CsMYC2 module that regulates the expression of β-citraurin biosynthetic genes and fruit coloration in orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jasmonate activates a CsMPK6-CsMYC2 module that regulates the expression of β-citraurin biosynthetic genes and fruit coloration in orange (Citrus sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Nootkatone's Mechanism of Action on Insect Octopamine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone, a naturally occurring sesquiterpenoid found in grapefruit and other plants, has garnered significant interest as a promising biopesticide due to its repellent and insecticidal properties against a range of arthropod pests.[1] Its favorable safety profile for humans and the environment further enhances its potential as a valuable tool in integrated pest management programs.[2] The primary mechanism of action for this compound's insecticidal activity is multifaceted, with substantial evidence pointing towards the disruption of neurotransmission. While initial research highlighted the activation of α-adrenergic type 1 octopamine receptors (PaOA1), leading to fatal spasms in susceptible arthropods, more recent studies have presented compelling evidence for the antagonism of GABA-gated chloride channels as a key toxicity pathway.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a core focus on its interaction with insect octopamine receptors. It aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the underlying molecular and cellular events, experimental methodologies to investigate these interactions, and the current state of knowledge, including existing data gaps.

Introduction to Insect Octopamine Receptors

Octopamine is a crucial biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone, analogous to norepinephrine in vertebrates.[5][6] It regulates a wide array of physiological processes, including locomotion, learning, memory, and aggression.[7] Octopamine exerts its effects by binding to specific G protein-coupled receptors (GPCRs), which are classified into two main superfamilies:

-

Alpha-adrenergic-like octopamine receptors (α-OARs): These receptors are functionally similar to vertebrate α1-adrenergic receptors. Upon activation, they primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Beta-adrenergic-like octopamine receptors (β-OARs): These receptors are analogous to vertebrate β-adrenergic receptors. They are coupled to Gs proteins and their activation stimulates adenylyl cyclase (AC), resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates downstream target proteins.

The diverse physiological roles of octopamine and the invertebrate-specific nature of its receptors make them attractive targets for the development of selective insecticides.

This compound's Interaction with Octopamine Receptors: A Dual-Mechanism Perspective

The scientific literature presents a compelling, albeit complex, picture of this compound's mode of action, with evidence supporting at least two primary molecular targets.

Activation of Alpha-Adrenergic-like Octopamine Receptors

Several sources suggest that this compound's insecticidal activity stems from its ability to activate α-adrenergic type 1 octopamine receptors (PaOA1).[3] This activation is proposed to cause a significant influx of calcium within neuronal cells, leading to hyperexcitation, uncontrolled muscle contractions, and ultimately, fatal spasms in the target arthropod.

Antagonism of GABA-gated Chloride Channels

In contrast, a growing body of recent research provides strong evidence that this compound functions as an antagonist of GABA-gated chloride channels, similar to the action of picrotoxinin.[4] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. Its binding to GABA receptors opens chloride ion channels, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. By blocking these channels, this compound would disrupt this inhibitory signaling, resulting in hyperexcitation and convulsions.

This dual-mechanism hypothesis is not mutually exclusive. It is plausible that this compound possesses multiple modes of action, potentially with varying potencies against different receptor types or in different insect species. This highlights the need for further research to fully elucidate the precise molecular interactions and their relative contributions to this compound's overall insecticidal effect.

Quantitative Data on this compound's Receptor Interactions

Conversely, for the GABA receptor target, more specific quantitative data has been reported:

| Compound | Target | Insect Species | Effect | Concentration | % Inhibition/Activation | Reference |

| This compound | GABA-gated Chloride Channel | Drosophila melanogaster (susceptible strain) | Inhibition of GABA-stimulated currents | 100 µM | 44 ± 9% | [4] |

Note: The absence of quantitative data for this compound's interaction with octopamine receptors represents a significant area for future research. Such data is critical for a comprehensive understanding of its mechanism of action and for the rational design of more potent and selective analogues.

Signaling Pathways

The proposed mechanisms of action of this compound on insect octopamine and GABA receptors involve distinct signaling pathways.

Proposed Signaling Pathway for this compound's Action on Alpha-Adrenergic-like Octopamine Receptors

Caption: Proposed Gq-coupled signaling pathway for this compound's agonistic action on α-OARs.

Proposed Signaling Pathway for this compound's Action on GABA-gated Chloride Channels

Caption: Proposed mechanism of this compound as an antagonist of GABA-gated chloride channels.

Experimental Protocols

Investigating the mechanism of action of this compound on insect octopamine receptors requires a combination of molecular, cellular, and electrophysiological assays. Below are detailed methodologies for key experiments.

Heterologous Expression of Insect Octopamine Receptors

Objective: To express functional insect octopamine receptors in a mammalian cell line (e.g., HEK293) for subsequent in vitro assays.

Protocol:

-

Gene Synthesis and Cloning:

-

Synthesize the coding sequence of the target insect octopamine receptor gene (e.g., PaOA1), codon-optimized for expression in human cells.

-

Clone the synthesized gene into a suitable mammalian expression vector (e.g., pcDNA3.1) containing a strong constitutive promoter (e.g., CMV).

-

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

For transfection, seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

Transfect the cells with the receptor-containing plasmid using a commercial transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

-

-

Selection of Stable Cell Lines (Optional but Recommended):

-

If the expression vector contains a selection marker (e.g., neomycin resistance), add the corresponding antibiotic (e.g., G418) to the culture medium 48 hours post-transfection.

-

Maintain the cells under selection pressure for 2-3 weeks, replacing the medium every 3-4 days, to select for cells that have stably integrated the receptor gene.

-

-

Verification of Receptor Expression:

-

Confirm receptor expression at the mRNA level using RT-PCR and at the protein level using Western blotting with a specific antibody or an antibody against an epitope tag fused to the receptor.

-

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the expressed octopamine receptors.

Protocol:

-

Membrane Preparation:

-

Harvest transfected HEK293 cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend in a known volume. Determine the protein concentration using a BCA or Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg of protein).

-

Add a constant concentration of a suitable radiolabeled ligand that binds to the octopamine receptor (e.g., [3H]-yohimbine, a known antagonist).

-

Add increasing concentrations of unlabeled this compound (competitor).

-

For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., octopamine).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce calcium release in cells expressing α-adrenergic-like octopamine receptors.

Protocol:

-

Cell Plating and Dye Loading:

-

Plate the stably transfected HEK293 cells in a black-walled, clear-bottom 96-well plate.

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Use a fluorescence microplate reader equipped with an automated injection system.

-

Measure the baseline fluorescence of the cells.

-

Inject increasing concentrations of this compound into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF or the ratio of fluorescence at two excitation wavelengths (for Fura-2) against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis.

-

cAMP Accumulation Assay

Objective: To determine the effect of this compound on cAMP production in cells expressing β-adrenergic-like octopamine receptors.

Protocol:

-

Cell Stimulation:

-

Plate the stably transfected HEK293 cells in a 96-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the cells and incubate for a defined period at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value for cAMP accumulation by non-linear regression analysis.

-

Experimental Workflows

Workflow for Characterizing this compound's Interaction with a Novel Insect Octopamine Receptor

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. naturepest.com [naturepest.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Mode of action and toxicological effects of the sesquiterpenoid, this compound, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Review of octopamine in insect nervous systems | Semantic Scholar [semanticscholar.org]

Nootkatone: A Technical Guide to its FDA and EPA Regulatory Approval

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone, a naturally occurring sesquiterpenoid ketone, is the principal aromatic constituent of grapefruit (Citrus paradisi) and is also found in the Alaska yellow cedar (Chamaecyparis nootkatensis).[1] Its distinct grapefruit aroma and flavor have led to its long-standing use in the food and fragrance industries. More recently, this compound has garnered significant attention for its potent insect repellent and insecticidal properties. This dual-use profile has necessitated regulatory evaluation by both the U.S. Food and Drug Administration (FDA) for its use as a flavoring agent and the U.S. Environmental Protection Agency (EPA) for its use as a pesticide. This technical guide provides an in-depth overview of the regulatory status of this compound, summarizing the key toxicological data and experimental protocols that formed the basis of its approval by these agencies, and delves into its mode of action as an insecticide.

FDA Regulatory Status: Generally Recognized as Safe (GRAS)

This compound is permitted for direct addition to food for human consumption as a synthetic flavoring substance and adjuvant in accordance with the Code of Federal Regulations, Title 21, Section 172.515.[2] Its status as "Generally Recognized as Safe" (GRAS) is based on a history of consumption in food and a thorough review of safety and toxicity data by expert panels, such as the Flavor and Extract Manufacturers Association (FEMA) Expert Panel and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][3][4]

Toxicological Data Supporting GRAS Status

The GRAS determination for this compound is supported by a range of toxicological studies. While specific proprietary data submitted for the original FEMA GRAS assessment is not entirely in the public domain, published safety assessments and regulatory documents provide insight into the key findings. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment of this compound, which includes a summary of a key oral toxicity study.[5]

| Toxicological Endpoint | Species | Study Duration | Dose Levels | Key Findings | Reference |

| Repeated Dose Oral Toxicity | Rat (Sprague Dawley) | 28 days | 10 mg/kg/day | No treatment-related adverse effects reported. | [5] |

JECFA evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[2][3] The estimated daily per capita intake of this compound from its use as a flavoring agent is low.[6]

Experimental Protocols for Key FDA-Reviewed Studies

The toxicological studies supporting the GRAS status of this compound were conducted following established protocols, likely similar to the OECD Guidelines for the Testing of Chemicals, which are internationally recognized standards.

A GLP-compliant 28-day oral toxicity study was conducted to support the GRAS status of this compound.[5] The general protocol for such a study, based on OECD Guideline 407, is as follows:

-

Test Animals: Typically, young, healthy adult rats (e.g., Sprague Dawley) are used, with an equal number of males and females in each group.

-

Administration: The test substance is administered orally by gavage daily for 28 days. A control group receives the vehicle only.

-

Dose Levels: At least three dose levels and a control group are typically used to establish a dose-response relationship.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Pathology: All animals are subjected to a gross necropsy, and selected organs are weighed. Histopathological examination of organs and tissues is performed.

EPA Regulatory Status: Registered Biopesticide

On August 10, 2020, the EPA registered this compound as a new active ingredient for use in insecticides and insect repellents.[7] It is classified as a biopesticide due to its natural origin. The EPA's registration decision was based on a comprehensive review of human health and environmental toxicity data.

Toxicological Data Supporting EPA Registration

The EPA evaluated a battery of acute toxicity studies to assess the potential hazards of this compound. These studies were conducted in accordance with established EPA and OECD guidelines. The results indicated that this compound has a low acute toxicity profile, placing it in Toxicity Category IV, the lowest toxicity category for all routes of exposure.[1][6]

| Toxicological Endpoint | Species | Guideline | Result | Toxicity Category | Reference |

| Acute Oral Toxicity | Rat | OECD 420/425 (likely) | LD50 > 2250 mg/kg | IV | [1][8] |

| Acute Dermal Toxicity | Rat | OECD 402 (likely) | Low Toxicity | IV | [1] |

| Acute Inhalation Toxicity | Rat | OECD 403 (likely) | Low Toxicity | IV | [1] |

| Primary Eye Irritation | Rabbit | OECD 405 (likely) | Non-irritating | IV | [1] |

| Primary Dermal Irritation | Rabbit | OECD 404 (likely) | Slightly irritating | IV | [1] |

| Dermal Sensitization | Mouse | OECD 429 (LLNA) | Not a sensitizer | N/A | [1] |

Experimental Protocols for Key EPA-Reviewed Studies

The following are detailed methodologies for the key acute toxicity studies typically required for EPA pesticide registration, based on OECD guidelines.

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically female rats are used.

-

Procedure (UDP): A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher fixed increment. If it dies, the next is dosed at a lower increment. This continues until a stopping criterion is met.

-

Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using maximum likelihood methods.

-

Objective: To determine the toxicity of a substance applied to the skin.

-

Test Animals: Rats or rabbits.

-

Procedure: The test substance is applied to a shaved area of the back (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Endpoint: The LD50 is determined based on mortality observed over a 14-day period.

-

Objective: To determine the toxicity of a substance when inhaled.

-

Test Animals: Rats.

-

Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a fixed period (typically 4 hours).

-

Endpoint: The LC50 (the concentration estimated to be lethal to 50% of the animals) is determined.

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Test Animals: Albino rabbits.

-

Procedure: A small amount of the test substance is applied to a patch of shaved skin on one animal. The site is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The Primary Irritation Index (PII) is calculated based on the severity of the skin reactions.

-

Objective: To assess the potential of a substance to cause eye irritation.

-

Test Animals: Albino rabbits.

-

Procedure: A small amount of the test substance is instilled into one eye of the test animal. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis at specified intervals.

-

Endpoint: The severity of eye irritation is scored.

-

Objective: To determine the potential of a substance to cause allergic contact dermatitis.

-

Test Animals: Mice.

-

Procedure: The test substance is applied to the dorsum of the ear daily for three consecutive days. On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. A few hours later, the draining auricular lymph nodes are excised and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation.

-